molecular formula C16H10ClF3N2O2S B2435900 N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide CAS No. 671200-99-0

N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide

Cat. No.: B2435900
CAS No.: 671200-99-0
M. Wt: 386.77
InChI Key: JBTVRQWFVFTKKR-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline backbone, a sulfonamide group, and a trifluoromethyl-substituted phenyl ring, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O2S/c17-13-7-6-11(9-12(13)16(18,19)20)22-25(23,24)14-5-1-3-10-4-2-8-21-15(10)14/h1-9,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTVRQWFVFTKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Quinoline-8-Sulfonyl Chloride

Quinoline-8-sulfonyl chloride serves as the critical electrophilic intermediate. The Chinese patent CN103483254A outlines a scalable approach starting from aniline derivatives:

  • Cyclization : Aniline reacts with propionic acid under acidic conditions to form 2-chloro-3-methylquinoline.
  • Reduction : Halogenation and subsequent reduction yield 3-methylquinoline.
  • Chlorosulfonation : Treatment with chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group at the 8-position.

Reaction conditions for chlorosulfonation typically involve temperatures of 60–80°C for 4–6 hours, achieving yields of 70–85%.

Coupling with 4-Chloro-3-(Trifluoromethyl)Aniline

The sulfonyl chloride intermediate reacts with 4-chloro-3-(trifluoromethyl)aniline in a nucleophilic substitution reaction:

$$
\text{Quinoline-8-sulfonyl chloride} + \text{4-Chloro-3-(trifluoromethyl)aniline} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Optimized Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base : Triethylamine (TEA) or pyridine (2.2 equiv)
  • Temperature : 0–25°C
  • Yield : 65–78%

Table 1: Comparative Yields for Classical Synthesis

Step Reagents/Conditions Yield (%) Reference
Chlorosulfonation ClSO₃H, 70°C, 5 hr 82
Sulfonamide Formation TEA, DCM, 25°C, 12 hr 75

Alternative Methods Using Modern Sulfinylamine Reagents

Recent advances in sulfonamide synthesis have introduced reagents such as tert-butoxy-N-sulfinylamine (t-BuONSO), which enable direct coupling with organometallic reagents.

Mechanism of t-BuONSO-Mediated Synthesis

The reaction proceeds via a sulfinamide intermediate, which undergoes N→S migration to form a sulfonimidate ester. Subsequent elimination of isobutene yields the primary sulfonamide:

$$
t\text{-BuONSO} + \text{Organometallic Reagent} \rightarrow \text{Sulfonamide} + \text{Byproducts}
$$

Advantages :

  • Broad Substrate Scope : Compatible with (hetero)aryl and alkyl Grignard reagents.
  • High Efficiency : Yields up to 80% under optimized conditions.

Table 2: Optimization of t-BuONSO Method

Parameter Optimal Value Impact on Yield
Temperature −78°C Maximizes yield
Equivalents of RMgX 1.0 equiv Prevents overaddition
Solvent THF Enhances solubility

Multi-Step Synthesis from Aniline Derivatives

A third approach involves constructing the quinoline backbone in situ before introducing the sulfonamide group. This method is less common but offers flexibility in modifying the quinoline substituents.

Key Steps

  • Formation of N-Phenylpropionamide : Aniline reacts with propionic acid under Dean-Stark conditions.
  • Cyclization : Heating with phosphorus oxychloride (POCl₃) yields 2-chloro-3-methylquinoline.
  • Functionalization : Halogenation, reduction, and sulfonation steps introduce the final substituents.

Challenges :

  • Low Yields : Multi-step sequences often result in cumulative losses (40–50% overall yield).
  • Byproduct Formation : Competing reactions at the quinoline nitrogen require careful control.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) effectively remove unreacted aniline derivatives.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves sulfonamide products from bis-arylated byproducts.

Analytical Data

FT-IR :

  • S=O Stretch : 1160–1180 cm⁻¹ (sulfonamide group).
  • C-F Stretch : 1100–1120 cm⁻¹ (trifluoromethyl group).

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.52 (dd, J = 4.2 Hz, 1H, quinoline H-2)
  • δ 8.10 (d, J = 8.4 Hz, 1H, quinoline H-5)
  • δ 7.92 (s, 1H, NH)

Scale-Up Considerations

Industrial-scale production requires addressing:

  • Exothermic Reactions : Chlorosulfonation necessitates jacketed reactors with precise temperature control.
  • Solvent Recovery : DCM and THF are recycled via distillation to reduce costs.
  • Waste Management : Neutralization of HCl gas with scrubbers minimizes environmental impact.

Table 3: Scale-Up Parameters

Parameter Lab Scale Pilot Scale
Batch Size 10 g 10 kg
Reaction Time 12 hr 18 hr
Yield 75% 68%

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the sulfonamide group to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, trifluoromethyl iodide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Pathways involved may include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide: shares similarities with other sulfonamide and quinoline derivatives, such as:

Uniqueness

    This compound: is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties, such as increased stability and lipophilicity, compared to other sulfonamide and quinoline derivatives.

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Structural Characteristics

The compound features a quinoline backbone integrated with a sulfonamide group and a trifluoromethyl-substituted phenyl ring . The trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical factors influencing its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors involved in disease processes.

Although specific research on this compound is limited, the mechanism of action can be inferred from studies on similar compounds. The sulfonamide moiety is known to interact with enzymes such as dihydropteroate synthase , which is essential in bacterial folate synthesis. Additionally, the compound may inhibit specific kinases or other proteins involved in signaling pathways relevant to cancer and inflammation .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamides have been widely studied for their antibacterial effects. While direct studies on this compound are lacking, its structural analogs have shown varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The anticancer activity of quinoline derivatives has been documented extensively. Compounds like this compound may exhibit similar properties due to their ability to inhibit key enzymes involved in cancer cell proliferation. For example, quinoline-based compounds have been reported to inhibit pyruvate kinase M2 (PKM2) , a crucial enzyme in cancer metabolism .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other sulfonamide and quinoline derivatives:

Compound NameStructural FeaturesUnique Aspects
N-[4-chlorophenyl]quinoline-8-sulfonamideQuinoline core, sulfonamide groupLacks trifluoromethyl group
4-(trifluoromethyl)anilineTrifluoromethyl group on anilineSimpler structure without quinoline
Quinoline-8-sulfonamideQuinoline core with sulfonamideNo chlorinated phenyl substituent

The unique trifluoromethyl group in this compound may enhance its biological activity compared to these related compounds by improving its metabolic stability and interaction with biological targets.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are not available, the following findings from related research provide insights into its potential applications:

  • Antimicrobial Activity : Studies on sulfonamides indicate that modifications can lead to enhanced antibacterial effects. For instance, hybrids combining thienopyrimidines with sulfonamides showed significant inhibition against S. aureus and E. coli, suggesting that similar modifications could enhance the activity of this compound .
  • Anticancer Activity : Research on quinolone derivatives has demonstrated their ability to inhibit PKM2, leading to reduced cancer cell proliferation. This suggests that this compound could be explored for similar anticancer properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide?

  • Methodology :

  • Step 1 : Construct the quinoline core via the Skraup synthesis (condensation of aniline derivatives with glycerol and sulfuric acid) .
  • Step 2 : Introduce the sulfonamide group by reacting the quinoline intermediate with chlorosulfonic acid, followed by amidation with 4-chloro-3-(trifluoromethyl)aniline .
  • Step 3 : Optimize coupling reactions using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance yield .
    • Key Challenges : Side reactions during sulfonation can lead to sulfonic acid byproducts; purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., trifluoromethyl at C3, sulfonamide at C8) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 425.05) .
  • XRPD : X-ray powder diffraction to validate crystallinity and compare with known patterns .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Methodology :

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures and polymorphic transitions .
  • Solution Stability : Monitor degradation in buffers (pH 1–10) via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can synthetic byproducts during sulfonamide coupling be minimized?

  • Methodology :

  • Reaction Optimization : Use slow addition of sulfonyl chloride to prevent overheating and reduce dimerization.
  • Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to improve regioselectivity .
  • Byproduct Analysis : LC-MS to identify impurities (e.g., N-arylated side products) and adjust stoichiometry .

Q. How can discrepancies in NMR data due to tautomerism or dynamic effects be resolved?

  • Methodology :

  • Variable-Temperature NMR : Conduct experiments at 25°C to 100°C to observe shifts caused by tautomeric equilibria .
  • X-ray Crystallography : Resolve ambiguity by determining the solid-state structure .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the trifluoromethyl group?

  • Methodology :

  • Analog Synthesis : Replace -CF3_3 with -CH3_3, -Cl, or -CN to evaluate electronic effects on bioactivity .
  • Docking Studies : Use molecular modeling (e.g., AutoDock) to compare binding interactions of analogs with kinase targets (e.g., VEGFR, PDGFR) .

Q. How can researchers design assays to evaluate kinase inhibition potency?

  • Methodology :

  • In Vitro Assays : Use ADP-Glo™ kinase assays with recombinant enzymes (e.g., RAF kinase) to measure IC50_{50} values .
  • Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., HepG2) with Western blotting to assess downstream signaling (e.g., ERK phosphorylation) .

Data Contradiction and Analysis

Q. How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?

  • Methodology :

  • Solubility Profiling : Perform equilibrium solubility studies in DMSO, water, and ethanol using UV-Vis spectroscopy .
  • LogP Calculation : Compare experimental (shake-flask method) vs. computational (ChemAxon) values to validate hydrophobicity trends .

Q. What analytical approaches resolve inconsistencies in biological activity across assay platforms?

  • Methodology :

  • Meta-Analysis : Pool data from enzyme-, cell-, and animal-based studies to identify assay-specific artifacts (e.g., serum protein binding) .
  • Dose-Response Validation : Repeat experiments with standardized protocols (e.g., 72-hour incubation for cell viability) .

Tables for Key Data

Property Value Method Reference
Melting Point215–217°C (decomp.)DSC
LogP (Experimental)3.8 ± 0.2Shake-flask (octanol/water)
IC50_{50} (RAF kinase)12 nMADP-Glo™ assay
Solubility in DMSO>50 mMUV-Vis (λ = 254 nm)

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